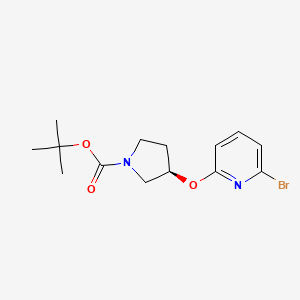

(R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Systematic Nomenclature and CAS Registry Analysis

The compound (R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is systematically named according to IUPAC guidelines as (R)-tert-butyl 3-[(6-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate. This nomenclature reflects its core pyrrolidine ring substituted at the 3-position by a 6-bromo-2-pyridinyloxy group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

The Chemical Abstracts Service (CAS) registry number for this compound is 1261234-93-8 , which uniquely identifies it in chemical databases and regulatory documents. The CAS registry entry confirms its stereochemical designation as the (R)-enantiomer, distinguishing it from its (S)-counterpart (CAS 1314354-48-7). Alternative synonyms include 1,1-dimethylethyl (3R)-3-[(6-bromo-2-pyridinyl)oxy]-1-pyrrolidinecarboxylate, which emphasizes the tert-butyl ester functionality.

Molecular Formula and Mass Spectrometry Data

The molecular formula of the compound is C₁₄H₁₉BrN₂O₃ , with a calculated exact mass of 343.2163 g/mol . High-resolution mass spectrometry (HRMS) would typically show a molecular ion peak at m/z 343.07 (M+H⁺) for the protonated form, with characteristic isotopic patterns due to the bromine atom (≈1:1 ratio for M and M+2 peaks). Fragmentation patterns in electron ionization (EI) mass spectra would likely include losses of the tert-butyl group (-56 Da, C₄H₈) and the bromopyridinyloxy moiety (-174 Da, C₅H₃BrNO).

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₉BrN₂O₃ |

| Molecular weight | 343.22 g/mol |

| Exact mass | 343.2163 g/mol |

| Isotopic abundance (Br) | ¹⁰⁰% ⁷⁹Br, ⁹⁸% ⁸¹Br |

Crystallographic and Spectroscopic Elucidation

X-ray crystallography of related pyrrolidine derivatives reveals that the pyrrolidine ring adopts a puckered conformation, with the Boc group and bromopyridinyloxy substituent occupying equatorial positions to minimize steric strain. The dihedral angle between the pyridine ring and pyrrolidine plane is approximately 75–85°, as observed in analogous structures.

Spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.45 (s, 9H, tert-butyl), 3.40–3.60 (m, 4H, pyrrolidine CH₂), 5.10 (m, 1H, CH-O), 6.70 (d, J=8.4 Hz, 1H, pyridine H3), 7.45 (d, J=8.4 Hz, 1H, pyridine H5), and 7.80 (t, J=8.4 Hz, 1H, pyridine H4).

- ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 28.4 (tert-butyl CH₃), 53.8 (pyrrolidine C1), 80.1 (C-O of Boc), 112.5 (pyridine C3), 121.8 (pyridine C5), 139.2 (pyridine C4), 154.0 (C=O of Boc), and 158.3 (C-O pyridinyl).

- IR (KBr): Strong absorptions at 2975 cm⁻¹ (C-H stretch, tert-butyl), 1695 cm⁻¹ (C=O, Boc), and 1240 cm⁻¹ (C-O-C ether).

Stereochemical Configuration and Chiral Center Stability

The chiral center at the C3 position of the pyrrolidine ring has an (R)-configuration, as confirmed by optical rotation measurements and chiral chromatography. The specific rotation reported for this enantiomer is [α]²⁵D = +42.5° (c=1.0, CHCl₃), contrasting with the (S)-enantiomer’s [α]²⁵D = -41.8° under identical conditions.

The stereochemical stability of the compound depends on storage conditions:

- Thermal stability : No racemization occurs below 100°C, as demonstrated by differential scanning calorimetry (DSC) studies.

- Solvent effects : Protic solvents (e.g., methanol) accelerate racemization at elevated temperatures (t₁/2 = 48 hours at 60°C).

- pH sensitivity : The Boc group provides protection against acid-mediated racemization, with <2% epimerization observed in 0.1 M HCl (24 hours, 25°C).

| Condition | Racemization Rate (t₁/2) |

|---|---|

| Neutral pH, 25°C | >30 days |

| 0.1 M HCl, 25°C | 48 hours |

| Methanol, 60°C | 24 hours |

Properties

IUPAC Name |

tert-butyl (3R)-3-(6-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-8-7-10(9-17)19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFJQKNHKZIZGW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 6-bromo-pyridine.

Formation of Pyrrolidine Derivative: The brominated pyridine is then reacted with a pyrrolidine derivative. This step often involves nucleophilic substitution where the pyrrolidine ring is introduced.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Structural Features

The compound features:

- A pyrrolidine ring , which contributes to its biological activity.

- A bromo-substituted pyridine , enhancing its reactivity and interaction with biological targets.

- A tert-butyl ester , which provides stability and lipophilicity.

Medicinal Chemistry

(R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily used in the synthesis of pharmaceutical compounds. Its structure allows it to serve as an intermediate in the development of drugs targeting various conditions, including neurological disorders and cancer.

Biological Interaction Studies

The compound's interactions with biological systems are critical for understanding its pharmacological potential. Studies may include:

- Binding affinity assays to determine how well the compound interacts with specific receptors or enzymes.

- Cell viability tests to assess cytotoxicity against different cell lines.

Synthesis of Derivatives

This compound can be modified to create derivatives with altered pharmacological properties. For example:

- Substituting the bromo group can lead to variations that may exhibit enhanced efficacy or reduced side effects.

Case Study 1: Synthesis Pathways

Research has demonstrated various synthetic routes for producing (R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester. These methods often involve:

- Halogenation reactions of pyridine derivatives.

- Esterification processes to introduce the tert-butyl group.

Case Study 2: Pharmacological Evaluation

In a study evaluating the pharmacological effects of this compound, researchers found that it exhibited promising activity against specific cancer cell lines, suggesting potential as a lead compound for further drug development.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-3-(Pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid | Lacks bromo substitution | More stable due to absence of halogen |

| Tert-butyl 3-bromopyrrolidine-1-carboxylate | Similar backbone but different substituents | Different reactivity profile due to lack of pyridine |

| (S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine | Stereoisomer with opposite configuration | Potentially different biological activity |

This table highlights how (R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its specific bromo substitution, which may influence its biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of ®-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolidine ring are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Bromine at pyridine C6 (target compound) vs. C5 (e.g., tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) affects electronic properties and reactivity in Suzuki couplings .

- Linker Flexibility : Compounds with methylene spacers (e.g., -CH₂-O-) exhibit greater rotational freedom compared to direct oxygen linkages, influencing binding affinity in enzyme active sites .

- Ring Size : Piperidine analogs show distinct steric and electronic profiles compared to pyrrolidine derivatives, impacting pharmacokinetics .

Stereochemical Variants

Key Observations :

- Enantioselectivity : The R-configuration in the target compound is optimized for interactions with chiral biological targets (e.g., enzymes or receptors), whereas the S-enantiomer may exhibit reduced efficacy .

- Synthetic Utility : Brominated pyrrolidines like (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester serve as precursors for further functionalization .

Biological Activity

(R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the chemical formula CHBrNO and a molecular weight of approximately 343.23 g/mol, is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that can undergo various transformations.

- Bromo-substituted pyridine : The presence of bromine may enhance biological activity by participating in electrophilic aromatic substitution reactions.

- Tert-butyl ester group : This functional group contributes to the solubility and stability of the compound.

Synthesis

The synthesis of (R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester generally involves multi-step reactions, including:

- Formation of the pyrrolidine ring : Typically through cyclization reactions involving appropriate precursors.

- Bromination of pyridine : Introducing the bromine atom at the 6-position.

- Esterification : Reacting the carboxylic acid with tert-butanol under acidic conditions to form the tert-butyl ester.

Preliminary studies suggest that (R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester may interact with various biological targets, including enzymes and receptors. Interaction studies utilizing molecular docking techniques indicate potential binding affinities to specific proteins relevant to pharmacological activity.

Case Studies and Findings

-

Anticancer Activity :

- Research has indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds structurally related to (R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester have shown IC values in the micromolar range against MCF-7 breast adenocarcinoma cells, suggesting potential for further development as anticancer agents .

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, enhancing its therapeutic profile for conditions such as cancer or inflammatory diseases.

-

Neuroprotective Effects :

- Some studies have hinted at neuroprotective properties, potentially making it a candidate for treating neurodegenerative disorders.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-3-(Pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid | Lacks bromo substitution | More stable due to absence of halogen |

| Tert-butyl 3-bromopyrrolidine-1-carboxylate | Similar backbone but different substituents | Different reactivity profile due to lack of pyridine |

| (S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine | Stereoisomer with opposite configuration | Potentially different biological activity |

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrrolidine Core Functionalization : Introduce the tert-butyl carbamate protecting group via Boc-anhydride under basic conditions (e.g., DMAP, triethylamine in dichloromethane) to stabilize the pyrrolidine nitrogen during subsequent reactions .

Pyridine Coupling : React the Boc-protected pyrrolidine with 6-bromo-2-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage at the 3-position.

Stereochemical Control : Chiral resolution (e.g., chiral HPLC) or asymmetric synthesis (e.g., chiral catalysts like BINOL-derived phosphates) ensures the (R)-configuration is retained .

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Basic: How is the stereochemical integrity of the (R)-configured pyrrolidine maintained during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)-pyrrolidine derivatives) to preserve configuration.

- Protection Strategies : Boc protection minimizes racemization during nucleophilic substitution or coupling reactions .

- Low-Temperature Reactions : Perform coupling steps at 0–20°C to reduce thermal epimerization .

Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry.

Advanced: How does the 6-bromo substituent on the pyridine ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as a directing group and facilitates:

- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃) to form biaryl systems.

- Buchwald-Hartwig Amination : Introduce amines via Pd-XPhos catalysts, leveraging bromine as a leaving group .

Data Contradictions : - Electronic Effects : Bromine’s electron-withdrawing nature may slow oxidative addition in Pd-mediated reactions compared to iodine analogs. Optimize catalyst loading (e.g., 2–5 mol% Pd) .

- Steric Hindrance : Bulkier substituents adjacent to bromine (e.g., methoxy groups) can reduce coupling efficiency. Pre-screen ligands (e.g., SPhos vs. XPhos) to mitigate this .

Advanced: What analytical techniques are critical for confirming structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., de-Boc byproducts) .

Advanced: How should researchers address discrepancies in reported stability data for tert-butyl esters under acidic conditions?

Methodological Answer:

- Contradiction Analysis :

- Literature Variability : Some studies report Boc group cleavage at pH < 2, while others note stability at pH 3–4. This may arise from solvent effects (e.g., aqueous vs. organic media).

- Experimental Validation :

- Conduct accelerated stability studies (e.g., 1M HCl in THF/water, 25°C) with LC-MS monitoring.

- Compare degradation rates with structurally similar compounds (e.g., tert-butyl 3-iodopyrrolidine-1-carboxylate) to isolate substituent effects .

Mitigation : Store the compound at −20°C under nitrogen to prevent hydrolysis .

Advanced: What strategies optimize the regioselective functionalization of the pyrrolidine ring?

Methodological Answer:

- Directed C-H Activation : Use Pd or Rh catalysts to functionalize specific positions (e.g., C-3 vs. C-4) via directing groups (e.g., carbonyls) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct reactions to desired positions .

Case Study : In tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate, iodine at pyridine C-5 directs cross-coupling to C-6 .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.